molecular formula C13H17NO3 B7589335 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid

4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid

Cat. No. B7589335
M. Wt: 235.28 g/mol
InChI Key: GKASVDUETPIROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid, also known as DMPA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). DMPA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever. DMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation.

Mechanism of Action

4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid exerts its pharmacological effects by inhibiting the activity of COX-2, which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX-2, 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid is its potent inhibitory effect on COX-2, which makes it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid. One of the areas of focus is the development of new formulations that improve the solubility and bioavailability of 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid. Another area of focus is the identification of new targets and pathways that are involved in the pharmacological effects of 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid. Additionally, the clinical efficacy and safety of 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid need to be further evaluated in human trials to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid can be synthesized by the reaction of 4-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid as a white solid with a melting point of 129-131°C.

Scientific Research Applications

4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Another area of research is arthritis. 4-(2,2-Dimethylpropanoylamino)-2-methylbenzoic acid has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKASVDUETPIROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-pivalamidobenzoic acid

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